N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and a tert-butyl carboxamide moiety at position 2. This structure combines aromatic and bulky alkyl groups, which may enhance metabolic stability and target binding affinity. While its specific biological applications are still under investigation, analogs of this compound have demonstrated activities ranging from enzyme inhibition to receptor modulation .
Properties
IUPAC Name |
N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFSIFHGFLTIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a research compound with the molecular formula C17H18FN3OS and a molecular weight of 331.4 g/mol. It belongs to the imidazo[2,1-b][1,3]thiazole class, known for its potential therapeutic applications.
Biological Activities
This compound is of interest in medicinal chemistry because of its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity:
- Exhibits antimicrobial properties, with derivatives showing antibacterial and antifungal activities.
- Demonstrates Minimum Inhibitory Concentrations (MICs) ranging from 50 to 400 μg/mL against Gram-positive and Gram-negative bacteria.
- Certain derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with significantly lower MIC values than standard antibiotics like chloramphenicol.
- Shows antifungal activity against species such as Candida albicans and Aspergillus niger, with effectiveness comparable to fluconazole in some instances.
Anticancer Activity:
- In vitro studies show cytotoxic effects against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range.
- The anticancer mechanism involves the induction of apoptosis and cell cycle arrest, potentially inhibiting specific kinases involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
Modifications to the imidazo[2,1-b][1,3]thiazole scaffold can alter its biological efficacy.
- The addition of electron-withdrawing groups like fluorine can increase antibacterial activity.
- Substitution at the 4-position with bulky groups can enhance anticancer properties.
- Variations in the alkyl chain length can alter pharmacokinetic profiles.
Case Studies:
- Certain modifications of imidazo[2,1-b][1,3]thiazole derivatives have shown antitubercular activity against Mycobacterium tuberculosis, with MIC values as low as 3.125 μg/mL.
- Selectivity is observed in cytotoxicity studies, where the compound exhibits potent anticancer effects against tumor cells but low toxicity towards normal human cell lines.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives with Halogenated Aryl Groups
- CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime): Structural Differences: CITCO substitutes the 4-fluorophenyl group with a 4-chlorophenyl ring and introduces an oxime side chain. Biological Activity: CITCO is a potent agonist of the constitutive androstane receptor (CAR), a nuclear receptor involved in drug metabolism. The chloro substituent may enhance hydrophobic interactions with CAR compared to fluorine .
Functional Group Variants
- 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide (3) :
- Structural Differences : Replaces the tert-butyl carboxamide with an acetohydrazide group.
- Biological Activity : Serves as a precursor for acetylcholinesterase inhibitors (e.g., compound 4a with a propylthioamide side chain, IC₅₀ = 0.82 µM) .
- Key Insight : The carboxamide group in the target compound may improve solubility or reduce cytotoxicity compared to thioamide derivatives.
Heterocyclic Core Modifications
- Imidazo[2,1-b][1,3]benzothiazole Derivatives: Structural Differences: Feature a benzothiazole ring fused to imidazole (e.g., antineoplastic compound 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea) . Key Insight: The tert-butyl group shared with the target compound may contribute to improved pharmacokinetics in both cases.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Substituent Effects :
- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve binding selectivity compared to chlorine in aryl-substituted analogs .
- tert-butyl Group: Enhances metabolic stability across multiple derivatives, as seen in both the target compound and the antineoplastic benzothiazole derivative .
Biological Activity Trends :
- Acetylcholinesterase inhibition is strongly influenced by thioamide or hydrazide side chains, while receptor modulation (e.g., CAR) depends on halogenated aryl groups and oxime substituents .
Synthetic Flexibility :
- The target compound’s carboxamide group allows for derivatization into hydrazides or thioamides, enabling activity optimization for diverse targets .
Biological Activity
N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 299.37 g/mol. The structure features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of this compound:
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was reported to inhibit the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value of approximately 1.65 µM. The compound induces apoptosis in these cells by causing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways as evidenced by Annexin V-FITC assays and DAPI staining .
- Mechanism of Action : The mechanism underlying its anticancer activity may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. Additionally, compounds in the imidazo[2,1-b][1,3]thiazole class have been linked to the modulation of signaling pathways involved in cancer progression .
Anti-inflammatory and Antioxidant Effects
Apart from its anticancer properties, this compound has shown promising anti-inflammatory and antioxidant activities:
- Inflammation Studies : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit inflammatory mediators. For example, certain analogs have demonstrated the ability to reduce levels of pro-inflammatory cytokines in cellular models .
- Antioxidant Activity : The antioxidant capacity of this compound has been compared to well-known antioxidants like quercetin. This activity is vital for protecting cells from oxidative stress-related damage .
Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
